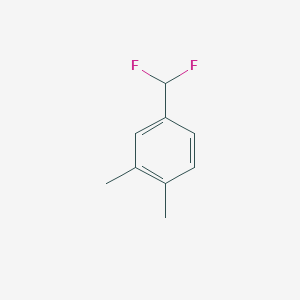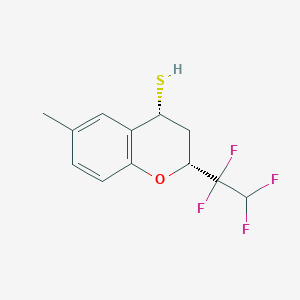
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chromane ring substituted with a methyl group and a tetrafluoroethyl group, along with a thiol group at the fourth position. The presence of fluorine atoms and the thiol group contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
化学反応の分析
Types of Reactions
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the chromane ring or the substituents.
Substitution: The fluorine atoms and the thiol group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups to the chromane ring or the substituents.
科学的研究の応用
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, materials, and coatings due to its unique properties.
作用機序
The mechanism of action of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The fluorine atoms may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
- cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride
- cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-ol
Uniqueness
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol is unique due to the presence of both a thiol group and multiple fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack these features.
特性
分子式 |
C12H12F4OS |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
(2R,4R)-6-methyl-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C12H12F4OS/c1-6-2-3-8-7(4-6)9(18)5-10(17-8)12(15,16)11(13)14/h2-4,9-11,18H,5H2,1H3/t9-,10-/m1/s1 |
InChIキー |
JZSBSXHNJSCCPC-NXEZZACHSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2S)C(C(F)F)(F)F |
正規SMILES |
CC1=CC2=C(C=C1)OC(CC2S)C(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
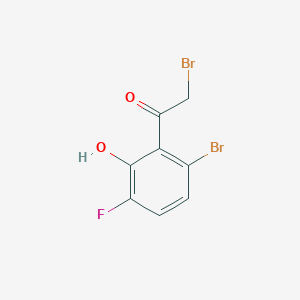
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
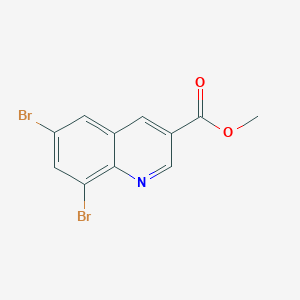
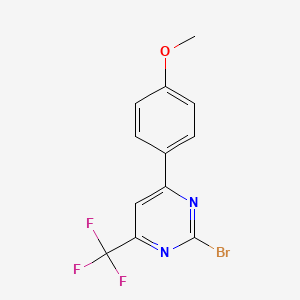

![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
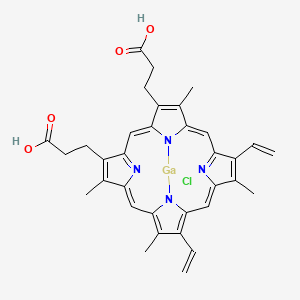

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
